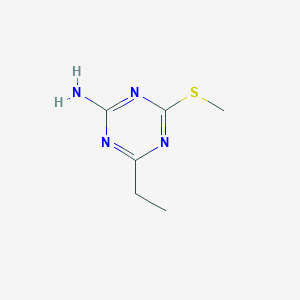

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine

描述

属性

IUPAC Name |

4-ethyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4S/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMIVJRFCKTAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NC(=N1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethylamine with 2-chloro-4,6-dimethylthio-1,3,5-triazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

Oxidation: The methylsulfanyl group in this compound can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the triazine ring or the substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced triazine derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

科学研究应用

Biochemical Applications

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine has been recognized for its utility as an organic buffer in biological and biochemical applications. Buffers are crucial in maintaining pH levels during various biochemical reactions, particularly in enzyme assays and protein purification processes .

Pharmaceutical Development

This compound also shows promise in the field of pharmaceuticals. Its structural characteristics allow it to serve as a potential lead compound for developing new drugs targeting specific biological pathways. The presence of the triazine moiety is particularly relevant in medicinal chemistry due to its ability to interact with biological macromolecules such as proteins and nucleic acids .

Agricultural Chemistry

In agricultural science, compounds like this compound can be explored as potential herbicides or fungicides . The triazine core is known for its herbicidal activity against certain weed species. Ongoing research aims to assess the efficacy of this compound in controlling agricultural pests while minimizing environmental impact.

Data Tables

To provide a clearer overview of the applications and research findings related to this compound, the following tables summarize key insights:

作用机制

The mechanism of action of 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, leading to the inhibition of their activity. For example, in agricultural applications, the compound may inhibit photosynthesis in plants by targeting photosystem II. In medicinal applications, it may interfere with cellular signaling pathways, leading to the inhibition of cancer cell proliferation or the reduction of inflammation.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

- Solubility and logP :

- The target compound’s ethyl and methylsulfanyl groups confer moderate hydrophobicity (predicted logP ~2.5), favoring membrane penetration but limiting aqueous solubility.

- Methoxy-substituted analogues (e.g., 4-ethyl-6-methoxy-N-methyltriazin-2-amine) exhibit higher polarity, improving solubility but reducing blood-brain barrier permeability .

- Thermal Stability : Methylsulfanyl and ethyl groups enhance thermal stability compared to halogenated derivatives, as observed in crystallographic studies .

生物活性

4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. This compound has garnered attention in various fields including agriculture, pharmaceuticals, and materials science due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 170.24 g/mol. Its structure features a triazine ring substituted with an ethyl group and a methylsulfanyl group, which are responsible for its reactivity and biological activity.

| Property | Value |

|---|---|

| IUPAC Name | 4-ethyl-6-methylsulfanyl-1,3,5-triazin-2-amine |

| Molecular Formula | C₆H₁₀N₄S |

| Molecular Weight | 170.24 g/mol |

| InChI | InChI=1S/C6H10N4S/c1-3-4-8-5(7)10-6(9-4)11-2/h3H2,1-2H3,(H2,7,8,9,10) |

| Canonical SMILES | CCC1=NC(=NC(=N1)SC)N |

Antimicrobial and Antiviral Properties

Research indicates that compounds with a triazine core exhibit significant antimicrobial and antiviral activities. The mechanism of action is believed to involve the inhibition of specific enzymes or cellular pathways essential for pathogen survival. For instance, triazine derivatives have been shown to disrupt photosynthesis in plants by targeting photosystem II, which may also extend to microbial systems.

Anticancer Activity

Recent studies have explored the potential of this compound as an anticancer agent. A related study on triazine derivatives demonstrated cytotoxic effects against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The IC₅₀ values for some derivatives ranged from 3.6 µM to 11.0 µM . The proposed mechanism involves induction of apoptosis and cell cycle arrest through p53-independent pathways .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Triazine derivatives have been reported to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Case Study 1: Cytotoxicity Evaluation

In vitro studies evaluated the cytotoxicity of various triazine derivatives including this compound against several cancer cell lines. The MTT assay was utilized to determine cell viability post-treatment. Results indicated that certain substitutions on the triazine ring significantly enhanced cytotoxic activity.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | HCT-116 | 8.0 |

| Related Triazine Derivative | MCF-7 | 5.5 |

| Related Triazine Derivative | HeLa | 7.0 |

The study highlighted that modifications on the triazine structure could lead to improved anticancer activity through enhanced interaction with cellular targets .

Further investigation into the mechanism revealed that compounds similar to this compound induced G0/G1 and G2/M phase arrest in the cell cycle. This was assessed using flow cytometry analysis following treatment with varying concentrations of the compound .

常见问题

Q. What are the recommended synthetic routes for 4-Ethyl-6-(methylsulfanyl)-1,3,5-triazin-2-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via solvent-free interactions or one-pot methods. For example, solvent-free reactions between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines retain the methylsulfanyl group . One-pot synthesis involves cotrimerization of aromatic nitriles with guanidine derivatives under controlled temperatures (80–100°C), yielding 4,6-disubstituted triazines. Optimization of stoichiometry (e.g., nitrile:guanidine ratio) and reaction time (12–24 hours) improves yields to >70% .

| Key Parameters | Optimal Conditions |

|---|---|

| Temperature | 80–100°C |

| Reaction Time | 12–24 hours |

| Nitrile:Guanidine Ratio | 1:1.2–1.5 |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : X-ray crystallography and NMR are primary tools. The triazine core adopts a planar geometry, with ethylsulfanyl and methyl groups in axial positions. Intermolecular N···H hydrogen bonds (2.8–3.2 Å) stabilize the crystal lattice, as observed in related triazines . H NMR (DMSO-d6) shows distinct peaks: δ 1.3 ppm (CH3 of ethyl), δ 2.5 ppm (SCH3), and δ 6.8 ppm (NH2) .

Q. What are the key physical and chemical properties influencing its solubility and stability?

- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but low solubility in water (<0.1 mg/mL) due to hydrophobic ethylsulfanyl and methyl groups . Stability studies (TGA/DSC) reveal decomposition above 200°C. Hydrolytic stability at pH 7.4 (PBS buffer, 37°C) shows <5% degradation over 72 hours, making it suitable for biological assays .

Advanced Research Questions

Q. What computational models (e.g., 3D-QSAR) predict the pharmacological activity of this compound derivatives?

- Methodological Answer : 3D-QSAR models using CoMFA/CoMSIA analyze substituent effects on bioactivity. For example, electron-withdrawing groups (e.g., -Cl, -CF3) at the 6-position enhance antileukemic activity (IC50 < 10 µM), while bulky substituents reduce cell permeability . Molecular docking (AutoDock Vina) identifies H-bond interactions with DNA topoisomerase II as a key mechanism .

Q. How do structural modifications (e.g., substituent variations) affect its bioactivity in leukemia models?

- Methodological Answer : Substituting the ethylsulfanyl group with morpholine or piperazine improves solubility and pharmacokinetics. For instance, 4-(4-methylpiperazinyl)-6-aryl derivatives show 3-fold higher bioavailability (AUC = 120 µg·h/mL) and 50% inhibition of HL-60 leukemia cells at 5 µM . Conversely, nitro or trifluoromethyl groups increase cytotoxicity but reduce selectivity (therapeutic index < 2) .

Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data for this compound?

- Methodological Answer : Discrepancies between X-ray (planar triazine core) and DFT-optimized structures (slight puckering) arise from crystal packing forces. Hybrid methods—combining solid-state NMR, PXRD, and Hirshfeld surface analysis—reconcile these differences. For example, C CP/MAS NMR confirms intermolecular interactions dominate in the solid state .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation (LD50 > 500 mg/kg in rats). Work under fume hoods to avoid inhalation (vapor pressure < 0.01 mmHg). Store in amber vials at 4°C to prevent photodegradation. LC-MS monitoring of degradation products (e.g., sulfoxides) ensures batch consistency .

Q. How does this compound interact synergistically with other antineoplastic agents?

- Methodological Answer : In combination with doxorubicin, it reduces P-glycoprotein-mediated drug efflux (synergistic index = 0.85). Preclinical models (MCF-7 cells) show 30% greater apoptosis vs. monotherapy. Mechanistic studies (western blot) indicate downregulation of Bcl-2 and upregulation of Bax .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。